1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Description
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 3 and a 4-chloro-pyrrole-2-carbonyl moiety at position 1.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17) |
InChI Key |
GXZVHCHPXSTRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the chlorination of pyrrole-2-carboxylic acid followed by coupling with piperidine-3-carboxylic acid. The chlorination reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The coupling reaction can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 4-chloro-pyrrole group in the target compound distinguishes it from analogs like the 6-methylpyrazine derivative (CAS 930111-02-7), which lacks halogenation but includes a methylated aromatic system. The chloro substituent may enhance binding to hydrophobic pockets in biological targets compared to methyl groups .
- The tert-butoxycarbonyl (Boc) -protected analog (CAS 652971-20-5) demonstrates higher molecular weight (305.37 g/mol) due to the bulky Boc group, which is often used to improve solubility or stability during synthesis .
This highlights the importance of the chloro substituent in the target compound for maintaining viability in research applications .
Structural Similarity Scores :
- The target compound shares a similarity score of 0.63–0.64 with halogenated pyrrolopyridine derivatives (e.g., CAS 1044598-91-5), indicating comparable electronic profiles but divergent core structures (pyrrolopyridine vs. pyrrole-piperidine) .
Functional and Application Differences
- Methylpyrazine Derivative (CAS 930111-02-7) : Used in kinase inhibition studies due to pyrazine’s nitrogen-rich aromatic system, which facilitates hydrogen bonding. The methyl group may reduce metabolic degradation compared to halogens .
- Boc-Protected Analog (CAS 652971-20-5) : Likely employed in peptide mimetics or prodrug formulations, leveraging the Boc group for temporary protection of the amine during solid-phase synthesis .
Biological Activity
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its effects on cancer cell lines.
Anticancer Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction suggests potential for these compounds to act as effective antitumor agents .
The mechanism through which this compound exerts its biological effects is likely due to:
- Inhibition of Tyrosine Kinases : The compound may disrupt signaling pathways critical for tumor growth by inhibiting tyrosine kinases.
- Membrane Interaction : Studies suggest that similar compounds can intercalate into lipid bilayers, altering membrane properties and leading to increased conductance and capacity, which may affect cellular signaling .
1. Inhibition of Cancer Cell Growth
A study synthesized several derivatives, including those structurally related to this compound. These derivatives demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. The most promising candidates were evaluated for their IC50 values against specific cancer types, showing significant potency .
2. Antibacterial Properties
Another area of investigation includes the antibacterial activity of similar pyrrole derivatives. Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be low, suggesting high efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid to improve yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions, including temperature (e.g., hydrolysis at 93–96°C for 17 hours as in ), stoichiometry, and catalyst selection. Multi-step syntheses often involve acid/base workups (e.g., pH adjustment to 6.5 for crystallization ). Statistical Design of Experiments (DoE) can systematically identify critical parameters, such as solvent polarity, reaction time, and catalyst loading, to minimize byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming regio-specific functionalization, as demonstrated in for analogous pyrrole derivatives (e.g., δ 13.99 ppm for carboxylic protons ).
- LCMS/HRMS : Validates molecular weight and detects impurities (e.g., ESIMS m/z 311.1 for a related compound ).
- HPLC : Assesses purity (e.g., 97.34% purity achieved via reverse-phase methods ).
Advanced: How can computational chemistry tools predict reaction pathways or optimize synthesis conditions?
Methodological Answer:
Quantum chemical calculations (e.g., reaction path searches via density functional theory) can model intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst efficiency) . This approach accelerates reaction discovery by 30–50% compared to traditional methods .
Advanced: How to resolve discrepancies in spectroscopic data when impurities are detected?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish target signals from impurities.
- Fractional Crystallization : Isolate impurities using solvent polarity gradients (e.g., ethanol/ethyl acetate mixtures ).
- LC-MS/MS : Identifies co-eluting impurities via fragmentation patterns. highlights LCMS-guided purification for pyrazole-pyrrole analogs .
Basic: What purification strategies isolate this compound from polar byproducts?
Methodological Answer:
- Liquid-Liquid Extraction : Use 10% isopropanol/dichloromethane to partition non-polar impurities .
- Crystallization : Adjust pH to 6.5 for selective precipitation .
- Column Chromatography : Employ silica gel with gradients of methanol/dichloromethane for polar intermediates.
Advanced: How to implement DoE for systematic parameter investigation?
Methodological Answer:
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in combinatorial matrices.
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., yield vs. reaction time ).
- Taguchi Methods : Optimize robustness against noise factors (e.g., batch-to-batch reagent variability) .
Advanced: What challenges arise in achieving regioselectivity during pyrrole acylation?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, palladium catalysts (e.g., Pd(OAc)₂) promote coupling at less hindered positions in heterocycles. Protecting groups (e.g., tert-butoxycarbonyl in ) can block reactive sites. Computational modeling predicts favorable attack sites on the pyrrole ring .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
